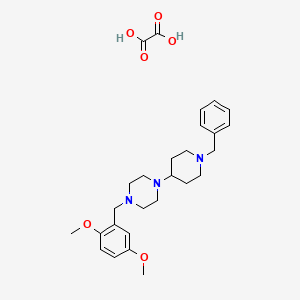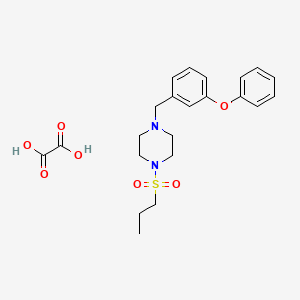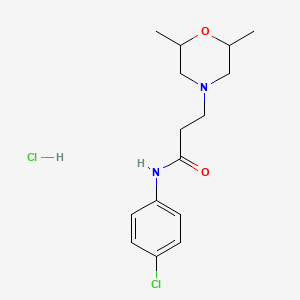![molecular formula C17H13ClN2O5S B3947143 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione](/img/structure/B3947143.png)
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione
描述
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione, also known as CPNP, is a synthetic compound that has been widely used in scientific research. CPNP is a potent inhibitor of glutamate release, which makes it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission.
科学研究应用
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has been used extensively in scientific research to study the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound has been shown to inhibit glutamate release in a dose-dependent manner, making it a valuable tool for studying the role of glutamate in synaptic transmission. This compound has also been used to study the effects of various drugs on glutamate release and to investigate the mechanisms of action of these drugs.
作用机制
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione inhibits glutamate release by blocking the activity of voltage-gated calcium channels. Calcium influx through these channels is required for the release of glutamate from presynaptic neurons. By blocking calcium influx, this compound inhibits glutamate release and reduces synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on glutamate release, this compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions. This compound has also been shown to increase the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signaling molecule that plays a role in a variety of physiological processes.
实验室实验的优点和局限性
3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione has a number of advantages for use in lab experiments. It is a potent inhibitor of glutamate release, making it a valuable tool for studying the mechanisms of neurotransmitter release and the regulation of synaptic transmission. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations as well. It is a synthetic compound that may not accurately reflect the activity of endogenous neurotransmitters. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research involving 3-[(4-chlorophenyl)thio]-1-(2-methoxy-4-nitrophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of glutamate release that could be used to study the specific roles of different types of presynaptic calcium channels in neurotransmitter release. Another area of interest is the use of this compound to study the effects of drugs on glutamate release in different brain regions and under different physiological conditions. Finally, this compound could be used in combination with other tools, such as optogenetics, to study the complex interactions between different neurotransmitter systems in the brain.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(2-methoxy-4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-25-14-8-11(20(23)24)4-7-13(14)19-16(21)9-15(17(19)22)26-12-5-2-10(18)3-6-12/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLSSFACJNAOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)SC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947069.png)

![5-(1-acetyl-L-prolyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3947083.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3947088.png)
![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![2,4-dichloro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3947093.png)

![N,N'-[1,3-cyclohexanediylbis(methylene)]bis(2-fluorobenzamide)](/img/structure/B3947105.png)
![3-[(4-chlorophenyl)thio]-1-(2,4-dimethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3947108.png)

![N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3947123.png)

